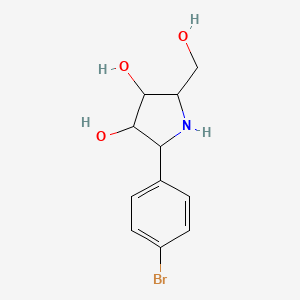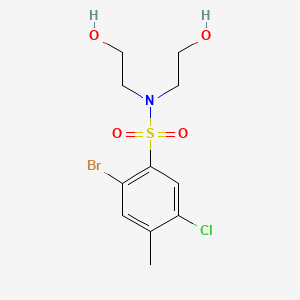
Codaphniphylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Codaphniphylline is a natural alkaloid compound derived from the genus Daphniphyllum These alkaloids are known for their complex structures and diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Codaphniphylline involves several steps, starting from readily available starting materials. One of the common synthetic routes includes the use of oxidative dearomatization strategies. For instance, researchers have utilized naphthol derivatives and employed oxidative dearomatization to construct the core structure of this compound . The key steps in the synthesis involve:
Oxidative Dearomatization: Using oxidizing agents like iodine to achieve the dearomatization of naphthol derivatives.
Mukaiyama-Michael Addition: This reaction helps in constructing the carbon skeleton of this compound.
Reductive Amination/Amidation: These steps are crucial for introducing the nitrogen-containing functional groups.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
化学反応の分析
Types of Reactions
Codaphniphylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, methanol, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield various amine derivatives.
科学的研究の応用
Codaphniphylline has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Limited industrial applications due to the complexity of its synthesis, but it serves as a valuable compound for research and development.
作用機序
The mechanism of action of Codaphniphylline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence cellular signaling pathways involved in inflammation and cancer .
類似化合物との比較
Codaphniphylline is part of the Daphniphyllum alkaloid family, which includes several other compounds with similar structures. Some of the similar compounds include:
Daphniphylline: Shares a similar core structure but differs in specific functional groups.
Daphnezomine: Another alkaloid with a similar carbon skeleton but distinct biological activities.
Dapholdhamine: Known for its unique aza-adamantane core structure.
This compound stands out due to its unique combination of functional groups and its potential for diverse biological activities.
特性
CAS番号 |
14694-15-6 |
|---|---|
分子式 |
C30H47NO3 |
分子量 |
469.71 |
外観 |
Powder |
製品の起源 |
United States |
Q1: What is the structural significance of Codaphniphylline in the context of Daphniphyllum alkaloids?
A1: this compound shares a structural resemblance with Daphniphylline, another alkaloid found in the Daphniphyllum species. Research suggests that both compounds contain a complex ring system, including a 6-oxa- and 2,8-dioxabicyclo[3.2.1]octane moiety. [] This particular structural feature has been a focal point in synthetic studies aiming to understand and replicate the natural synthesis of these alkaloids. []
Q2: Has the total synthesis of (+)-Codaphniphylline been achieved?
A2: Yes, the total synthesis of (+)-Codaphniphylline has been successfully accomplished. [, ] This achievement is a testament to the advancements in synthetic organic chemistry and provides access to a valuable tool for further exploring the biological activity and potential applications of this natural product.
Q3: What were the key starting materials used in the synthesis of some 6-oxa- and 2,8-dioxabicyclo[3.2.1]octanes related to Daphniphyllum alkaloids?
A3: Researchers utilized readily available Geraniol as a starting material in the synthesis of various 6-oxa- and 2,8-dioxabicyclo[3.2.1]octanes. [] This approach proved valuable in constructing the core structures found in Daphniphylline and this compound, highlighting the importance of utilizing accessible building blocks in complex natural product synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




